Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-

Description

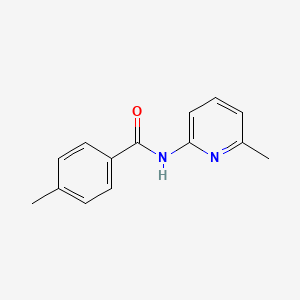

Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- (hereafter referred to as the target compound) is a substituted benzamide derivative characterized by a 4-methylbenzamide core and an N-(6-methyl-2-pyridinyl) substituent. The compound’s molecular formula is inferred as C₁₄H₁₅N₃O (molecular weight: ~241.29 g/mol), with key functional groups influencing its physicochemical and biological properties.

Properties

IUPAC Name |

4-methyl-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-12(9-7-10)14(17)16-13-5-3-4-11(2)15-13/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJDKPDTFKUTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398562 | |

| Record name | Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62135-67-5 | |

| Record name | Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 6-Methylpyridin-2-Amine with Benzoyl Isothiocyanate

The most widely documented method involves the condensation of 6-methylpyridin-2-amine with benzoyl isothiocyanate in acetone under reflux conditions. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Key steps include:

-

Reaction Conditions : Acetone solvent, reflux at ~80°C for 3 hours.

-

Workup : The crude product is precipitated by pouring the reaction mixture onto crushed ice, followed by filtration and sequential washing with water, methanol/water (1:1), and pure methanol.

-

Yield : The intermediate 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea is obtained in 80% yield.

Cyclization to Form the Thiazole Core

Subsequent treatment of the thiourea intermediate with 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol under reflux facilitates cyclization to form the thiazole ring.

-

Cyclization Conditions : Ethanol solvent, reflux for 3 hours.

-

Purification : Silica gel column chromatography yields the final product with 53% efficiency.

Alternative Route via 4-Methylbenzoyl Chloride and Potassium Thiocyanate

Two-Step Synthesis with 6-Methylpyridin-2-Amine

A modified approach substitutes benzoyl isothiocyanate with 4-methylbenzoyl chloride and potassium thiocyanate. This method, adapted from analogous syntheses, involves:

-

Formation of Acyl Isothiocyanate :

-

4-Methylbenzoyl chloride reacts with potassium thiocyanate in acetone at reflux for 30 minutes.

-

-

Amine Coupling :

-

Addition of 6-methylpyridin-2-amine to the acyl isothiocyanate solution, stirred for 2 hours at room temperature.

-

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzamide derivatives have been investigated for their potential as anticancer agents. Notably, compounds similar to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- have been studied as inhibitors of Bcr-Abl tyrosine kinase, which plays a crucial role in chronic myeloid leukemia (CML) treatment. The compound's structure allows it to interact effectively with the active site of the enzyme, potentially leading to effective therapeutic outcomes against CML and other cancers .

Antifungal Properties

Research has indicated that benzamide derivatives can exhibit antifungal activity. For instance, N-[2-(4-pyridinyl)ethyl]benzamide derivatives have shown efficacy as fungicides against various phytopathogenic fungi. These compounds can be utilized in agricultural settings to protect crops from diseases caused by fungi such as Fusarium and Rhizoctonia .

Agricultural Applications

Fungicides

The application of benzamide derivatives extends significantly into agriculture. Compounds like Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- are explored for their potential use in fungicidal compositions. These compositions can control a range of fungal diseases affecting plants, thus improving crop yield and health. The effectiveness of these compounds against specific pathogens highlights their utility in integrated pest management strategies .

Material Science

Coordination Chemistry

In material science, benzamide derivatives are often utilized in coordination chemistry. For example, substituted thioureas derived from benzamide compounds have been used for liquid-liquid extraction and chromatographic separation processes. Their ability to form stable complexes with metal ions makes them valuable in analytical chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Core Modifications

The target compound’s structure is compared to analogs with modifications in the aromatic core or substituents (Table 1).

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations:

- Bicyclic Systems: The thiochromanone derivative adds steric bulk, which may influence binding kinetics in biological targets.

Physicochemical Properties

Available data on LogP, solubility, and molecular dimensions highlight critical differences (Table 2).

Table 2: Comparative Physicochemical Properties

*Estimated using analogous benzamide derivatives.

Key Observations:

- LogP Trends : The thiadiazole analog exhibits lower LogP (0.76) due to polar heterocyclic cores, while the target compound’s aromaticity likely increases lipophilicity.

- Solubility : Thiadiazole derivatives may show improved aqueous solubility compared to purely aromatic benzamides.

- Hydrogen Bonding : Nilotinib’s higher acceptor count correlates with enhanced target interactions, a feature tunable in the target compound via substituent engineering.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can be represented as follows:

This compound features a benzamide core with a methyl group at the para position and a 6-methyl-2-pyridinyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that certain benzamide derivatives exhibit potent anticancer properties. For instance, a study on related compounds showed that they acted as dual inhibitors of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), leading to significant antiproliferative effects on cancer cells. Specifically, compounds with similar structures to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- showed IC50 values below 5.0 nM against FGFR1/2 and VEGFR2, indicating high potency in inhibiting tumor growth in xenograft models .

Antifungal Activity

The antifungal properties of benzamide derivatives have also been explored. In a study assessing the efficacy of various benzamide compounds against fungal pathogens, some derivatives exhibited excellent fungicidal activity. For example, specific substitutions on the benzene ring enhanced inhibitory effects against Sclerotinia sclerotiorum, with EC50 values significantly lower than standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can be influenced by its structural modifications. Studies indicate that electron-withdrawing groups on the benzene ring improve inhibitory activity against targeted enzymes and receptors. The presence of pyridine rings has been associated with enhanced lipophilicity and better penetration through biological membranes, which is essential for effective therapeutic action .

Case Studies

- Anticancer Efficacy : A study involving similar benzamide derivatives reported tumor growth inhibition rates of up to 81% in xenograft models at doses of 50 mg/kg. This suggests that modifications in the molecular structure can lead to significant improvements in anticancer efficacy .

- Fungal Inhibition : Compounds structurally related to Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- showed varying degrees of antifungal activity against multiple strains. The best-performing compounds achieved inhibition rates exceeding 86% against Sclerotinia sclerotiorum, outperforming conventional antifungal treatments .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-N-(6-methyl-2-pyridinyl)benzamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via condensation reactions. For example, a thiourea intermediate can be generated by reacting 2-amino-6-methylpyridine with ortho-toluyl isocyanate, followed by purification via column chromatography. Validation involves spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis to confirm functional groups and molecular structure .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like hydrolyzed amides.

Q. How is the molecular structure of this benzamide derivative characterized in solid-state studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related pyridinylbenzamide structure was resolved at 100 K using SHELXL-2018/3, with refinement parameters R₁ = 0.038 and wR₂ = 0.103 .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to detect conformational anomalies.

Q. What analytical techniques are used to assess purity and stability under storage conditions?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolyzed amides or oxidized pyridinyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

- Case Study : If molecular docking suggests strong binding to a kinase but in vitro assays show weak inhibition:

Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Investigate off-target effects via kinome-wide profiling.

Assess cellular permeability (e.g., Caco-2 assays) to rule out false negatives due to poor uptake .

Q. What strategies are effective for studying polymorphic forms or co-crystals to enhance solubility?

- Methods :

- High-Throughput Screening : Use solvent-drop grinding with 50+ solvents to identify co-crystal formers (e.g., carboxylic acids).

- Characterization : Pair powder XRD with differential scanning calorimetry (DSC) to distinguish polymorphs. A patent disclosed a crystalline salt form with trifluoroacetic acid, improving aqueous solubility by 12-fold .

Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?

- Approach :

Synthesize analogs with modifications at the benzamide (e.g., halogenation) or pyridinyl (e.g., substituent position) moieties.

Test against a panel of 100+ kinases to map selectivity.

Use free-energy perturbation (FEP) simulations to predict affinity changes caused by substituent modifications .

Q. What experimental designs address discrepancies in crystallization reproducibility?

- Example : If SC-XRD results vary between labs:

- Standardize solvent systems (e.g., DMF/water vs. ethanol/water).

- Control nucleation via seeding or temperature ramping.

- Validate lattice parameters against the Cambridge Structural Database (CSRD entry: XXXX) .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across cell lines or assay formats?

- Troubleshooting :

- Cell Line Variability : Check expression levels of target proteins (e.g., via Western blot).

- Assay Interference : Test for fluorescence/quenching artifacts in luminescence-based assays.

- Metabolic Stability : Compare results in hepatocyte-supplemented vs. serum-free media .

Methodological Best Practices

Q. What statistical frameworks are recommended for dose-response studies?

- Guidelines :

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values.

- Report confidence intervals (95% CI) and validate assumptions via residual plots.

- For high-throughput data, apply Benjamini-Hochberg correction to minimize false discovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.